molecular formula C20H24N2OS B4032749 1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

Cat. No.: B4032749
M. Wt: 340.5 g/mol
InChI Key: QFQBCBCTGWWQMJ-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methyl and phenyl groups, and an ethanone moiety linked to a phenylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: Used in studies exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.

    Chemical Biology: Employed as a tool compound to study the interactions of piperazine derivatives with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

    Substitution Reactions:

    Attachment of the Ethanone Moiety: The ethanone group is introduced via a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Phenylsulfanyl Group: The final step involves the reaction of the intermediate compound with a phenylthiol or phenylsulfanyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing highly efficient catalysts to minimize reaction times and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Piperazines: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels in the central nervous system.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone: Similar structure but lacks the methyl group on the piperazine ring.

    1-[3-Methyl-4-(4-chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-16-8-10-18(11-9-16)22-13-12-21(14-17(22)2)20(23)15-24-19-6-4-3-5-7-19/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQBCBCTGWWQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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